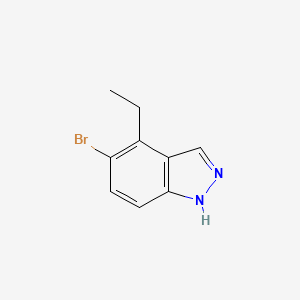
2-Nitro-5-propargyloxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-propargyloxybenzaldehyde is an organic compound with the molecular formula C10H7NO4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group at the 2-position and a propargyloxy group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-propargyloxybenzaldehyde typically involves multiple steps. One common method starts with the nitration of benzaldehyde to form 2-nitrobenzaldehyde. This intermediate is then subjected to a substitution reaction with propargyl alcohol under basic conditions to introduce the propargyloxy group at the 5-position. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-propargyloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The propargyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can react with the propargyloxy group under basic conditions.
Major Products Formed
Oxidation: 2-Nitro-5-propargyloxy-benzoic acid.
Reduction: 2-Amino-5-propargyloxy-benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-5-propargyloxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-propargyloxybenzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The propargyloxy group can participate in click chemistry reactions, making it useful for bioconjugation and labeling studies. The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzaldehyde: Lacks the propargyloxy group, making it less versatile in certain chemical reactions.
5-Propargyloxy-benzaldehyde: Lacks the nitro group, reducing its reactivity in reduction reactions.
2-Nitro-5-methoxy-benzaldehyde: Similar structure but with a methoxy group instead of a propargyloxy group, affecting its reactivity and applications.
Uniqueness
2-Nitro-5-propargyloxybenzaldehyde is unique due to the presence of both nitro and propargyloxy groups, which confer distinct chemical reactivity and versatility. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H7NO4 |
|---|---|
Peso molecular |
205.17 g/mol |
Nombre IUPAC |
2-nitro-5-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H7NO4/c1-2-5-15-9-3-4-10(11(13)14)8(6-9)7-12/h1,3-4,6-7H,5H2 |
Clave InChI |
GGBTYWSLTPUNFO-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8470803.png)
![2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8470808.png)


![1-{4-Hydroxy-5-[4-(trifluoromethoxy)phenyl]thiophen-3-yl}ethan-1-one](/img/structure/B8470822.png)



![1h-Pyrazolo[3,4-b]pyridine-1-carboxylic acid,5-hydroxy-3-(4-pyridinyl)-,1,1-dimethylethyl ester](/img/structure/B8470842.png)


